molecular formula C9H12O B14372372 Non-8-EN-5-YN-2-one CAS No. 90534-06-8

Non-8-EN-5-YN-2-one

Cat. No.: B14372372
CAS No.: 90534-06-8
M. Wt: 136.19 g/mol
InChI Key: YFVPCRSIXDSVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-8-EN-5-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This unique combination of functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-8-EN-5-YN-2-one can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Non-8-EN-5-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

    Substitution: Halogenation and other substitution reactions can occur at the double or triple bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for hydrogenation.

    Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) are used for halogenation reactions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Non-8-EN-5-YN-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Non-8-EN-5-YN-2-one involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved include:

    Electrophilic Addition: The double and triple bonds act as nucleophiles, reacting with electrophiles to form new products.

    Radical Reactions: The compound can participate in radical reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Non-8-EN-5-YN-2-one can be compared with other compounds containing both double and triple bonds, such as:

    Pent-3-en-1-yne: Similar structure but with a shorter carbon chain.

    Hex-4-en-2-yne: Similar structure with different positioning of the double and triple bonds.

Uniqueness

This compound is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.

Properties

CAS No.

90534-06-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-8-en-5-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4,7-8H2,2H3

InChI Key

YFVPCRSIXDSVBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.